

MY-875: A Technical Overview of Physicochemical Properties and Associated Signaling Pathways

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Compound of Interest

Compound Name: MY-875

Cat. No.: B14858209

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Abstract

MY-875 is a molecule of interest within the domain of cancer research, identified as a competitive inhibitor of microtubulin polymerization. It exerts its biological effects by targeting colchicine binding sites, leading to the activation of the Hippo signaling pathway and subsequent apoptosis in cancer cells. This technical guide aims to provide a comprehensive overview of the available solubility and stability data for **MY-875**. However, it is important to note that detailed, publicly available quantitative data on the solubility and stability of **MY-875** is limited. This document presents the available information and outlines standardized protocols for the experimental determination of these crucial physicochemical parameters. Furthermore, a detailed visualization of the Hippo signaling pathway, a key mechanism of action for **MY-875**, is provided to facilitate a deeper understanding of its biological context.

Solubility Data

Quantitative solubility data for **MY-875** in common laboratory solvents is not readily available in the public domain. For research purposes, it is recommended to determine the solubility empirically in the desired solvent system. The following table summarizes the currently available information.

Solvent	Solubility	Remarks
Water	Data not available	Stock solutions are typically prepared in DMSO.
DMSO	Data not available	
Ethanol	Data not available	

Stability Profile

Comprehensive stability studies detailing the degradation kinetics of **MY-875** under various conditions (e.g., pH, light, temperature) have not been published. However, general storage guidelines for stock solutions have been provided by commercial suppliers, offering an indication of its short-term stability under specific conditions.

Condition	Storage Temperature	Duration	Remarks
Stock Solution	-20°C	1 month	Protect from light.
Stock Solution	-80°C	6 months	Protect from light. ^[1]

Experimental Protocols

Due to the absence of specific published protocols for **MY-875**, this section provides standardized, generic methodologies for determining the equilibrium solubility and assessing the chemical stability of a research compound. These protocols are based on established guidelines, such as those from the World Health Organization (WHO), and are intended to provide a framework for researchers to generate these critical data for **MY-875**.

Protocol for Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of **MY-875** in a saturated solution in various solvents at a controlled temperature.

Materials:

- **MY-875**
- Selected solvents (e.g., water, DMSO, ethanol, phosphate-buffered saline at various pH values)
- Thermostatically controlled shaker or incubator
- Vials with screw caps
- Analytical balance
- Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
- Calibrated pH meter
- High-performance liquid chromatography (HPLC) system with a suitable detector or other validated analytical method for quantification.

Procedure:

- Add an excess amount of **MY-875** to a known volume of the selected solvent in a vial. The excess solid should be visually apparent.
- Securely cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in a preliminary experiment.
- After the incubation period, stop the agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
- Carefully withdraw an aliquot of the supernatant. To separate the dissolved compound from any undissolved solid, either centrifuge the aliquot at a high speed or filter it through a syringe filter (ensure the filter material does not adsorb the compound).

- Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of **MY-875** in the diluted sample using a validated analytical method, such as HPLC.
- The experiment should be performed in triplicate for each solvent.

Protocol for Stability Assessment

This protocol describes a general approach to assess the stability of **MY-875** in solution under various stress conditions.

Objective: To evaluate the degradation of **MY-875** over time when exposed to different environmental factors.

Materials:

- Stock solution of **MY-875** in a suitable solvent
- Buffers of different pH values (e.g., pH 2, 7, 9)
- Thermostatically controlled ovens or incubators
- Photostability chamber
- Vials (clear and amber)
- Validated stability-indicating analytical method (e.g., HPLC method capable of separating the parent compound from its degradation products).

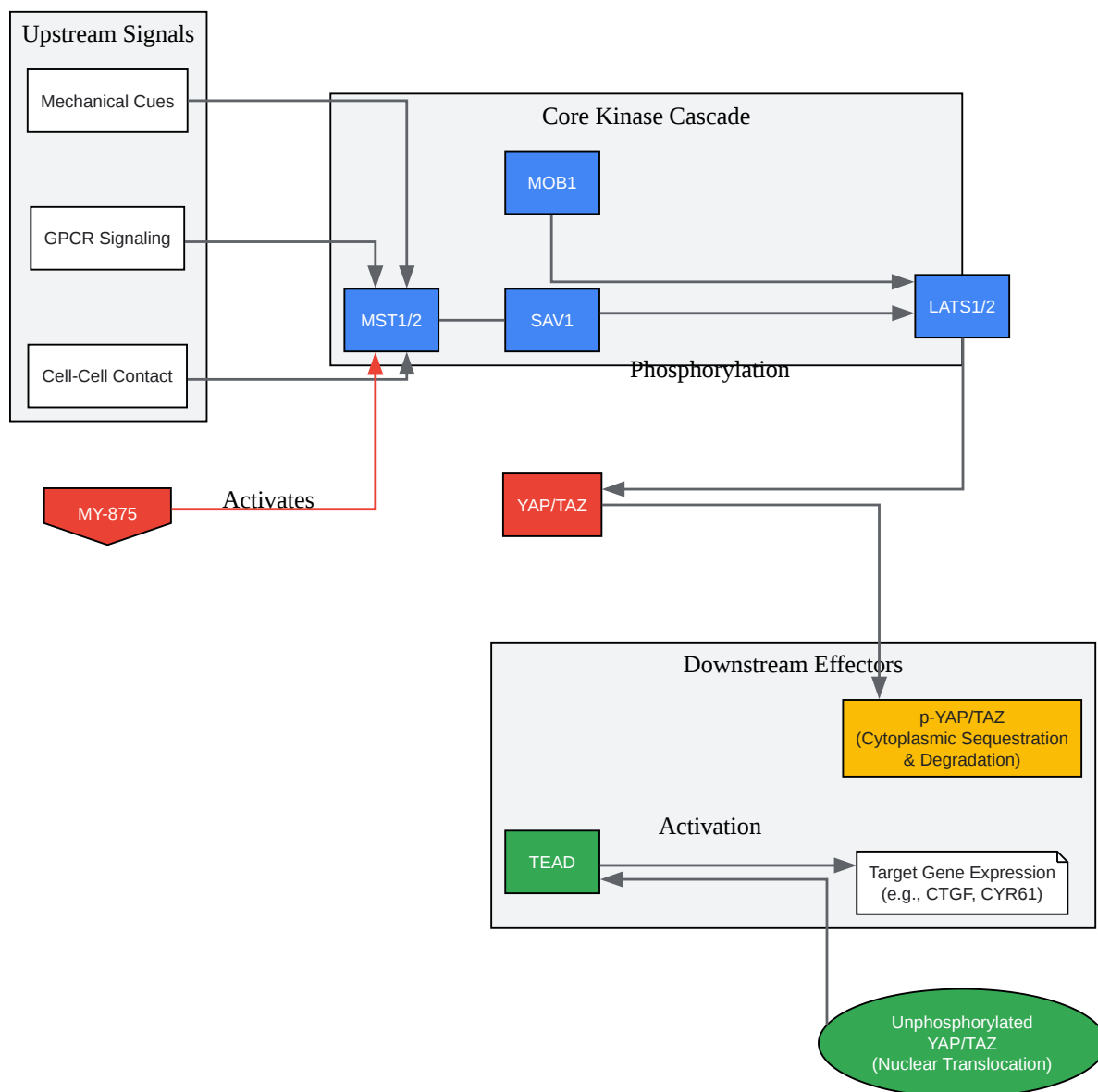
Procedure:

- Prepare solutions of **MY-875** at a known concentration in the selected buffers or solvents.
- Aliquot the solutions into both clear and amber vials to assess photostability.
- Expose the vials to different storage conditions:

- Temperature Stress: Store vials at elevated temperatures (e.g., 40°C, 60°C) and a control temperature (e.g., 4°C).
- pH Stress: Store solutions in buffers of varying pH at a set temperature.
- Photostability: Expose clear vials to a controlled light source (e.g., in a photostability chamber according to ICH guidelines), while keeping the amber vials as dark controls.
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.
- Analyze the samples using the validated stability-indicating analytical method to determine the remaining concentration of **MY-875** and to detect the formation of any degradation products.
- Calculate the percentage of **MY-875** remaining at each time point relative to the initial concentration. The degradation kinetics can be determined by plotting the concentration of **MY-875** against time.

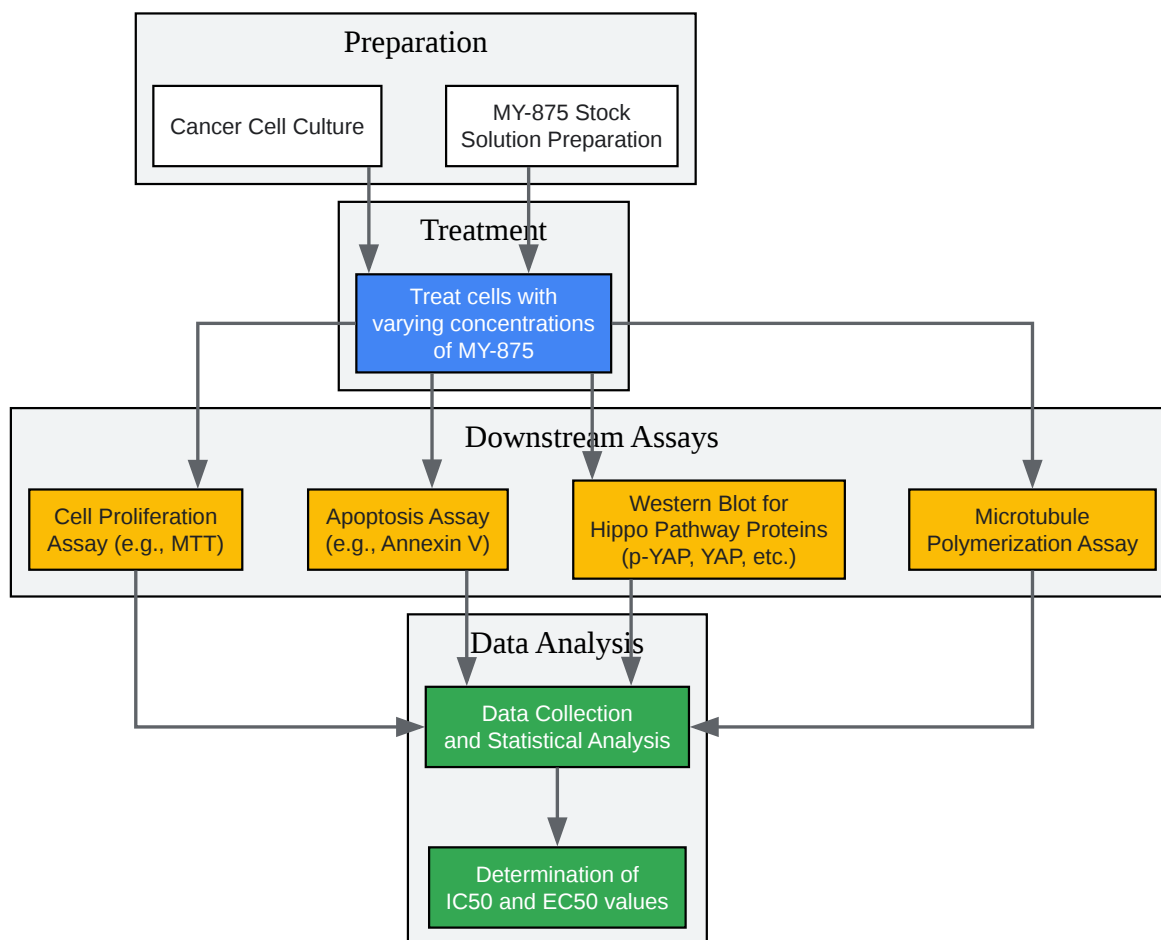
Signaling Pathway and Experimental Workflow Visualization

MY-875 is known to activate the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis. The following diagrams illustrate the core components of this pathway and a general workflow for evaluating the effects of a compound like **MY-875**.



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Caption: The Hippo Signaling Pathway and the activating role of **MY-875**.



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Caption: A typical experimental workflow for evaluating the biological activity of **MY-875**.

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References

- 1. medchemexpress.com [medchemexpress.com]
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